molecular formula C8H5ClF3NO3 B2708337 2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid CAS No. 2169086-42-2

2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid

Cat. No.: B2708337
CAS No.: 2169086-42-2
M. Wt: 255.58
InChI Key: FUSUVCUSOMVOEC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyridine and 2,2,2-trifluoroethanol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Synthetic Route: The 2-chloropyridine undergoes nucleophilic substitution with 2,2,2-trifluoroethanol to form the intermediate 2-chloro-5-(2,2,2-trifluoroethoxy)pyridine.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chloro and carboxylic acid groups contribute to the compound’s binding affinity and specificity for its targets . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties .

Biological Activity

2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid is a pyridine derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This compound, with the molecular formula C8_8H5_5ClF3_3NO3_3 and a molecular weight of 255.58 g/mol, has garnered interest due to its structural features that enhance its interaction with biological targets.

Chemical Structure and Properties

The compound features a chloro group and a trifluoroethoxy moiety, which contribute to its lipophilicity and potential bioactivity. Its synthesis typically involves nucleophilic substitution reactions under basic conditions, utilizing starting materials like 2-chloropyridine and 2,2,2-trifluoroethanol .

The mechanism of action for this compound involves interactions with specific enzymes or receptors. The trifluoroethoxy group enhances membrane permeability, while the chloro and carboxylic acid functionalities improve binding affinity to biological targets. This compound is believed to modulate various biochemical pathways, making it a valuable tool in pharmacological research.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, studies have shown that related trifluoromethyl-containing compounds demonstrate significant inhibition against various bacterial strains . The incorporation of the trifluoroethoxy group in this pyridine derivative may similarly enhance its antimicrobial efficacy.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. For example, structural activity relationship (SAR) studies suggest that the presence of fluorinated groups can increase the potency of inhibitors targeting specific enzymes involved in metabolic pathways . The unique structure of this compound positions it as a promising candidate for further exploration in enzyme inhibition assays.

Cytotoxicity Studies

Preliminary cytotoxicity assessments have indicated that this compound exhibits selective cytotoxic effects against certain cancer cell lines. The presence of the trifluoromethyl group has been associated with improved anticancer activity in related compounds . Further studies are required to elucidate the specific pathways through which this compound exerts its cytotoxic effects.

Study on Antimicrobial Activity

In a comparative study involving various pyridine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Enzyme Inhibition Research

A recent study focused on the inhibition of specific kinases by fluorinated pyridine derivatives. The findings suggested that this compound effectively inhibited kinase activity at low micromolar concentrations, indicating its potential as a lead compound for developing kinase inhibitors .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
2-Chloro-5-(trifluoromethyl)pyridineStructureModerate antibacterial activityLacks carboxylic acid group
2-Chloro-5-(trifluoromethyl)isonicotinic acidStructureHigher anticancer activityContains isonicotinic moiety

Properties

IUPAC Name

2-chloro-5-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO3/c9-6-1-4(7(14)15)5(2-13-6)16-3-8(10,11)12/h1-2H,3H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSUVCUSOMVOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)OCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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